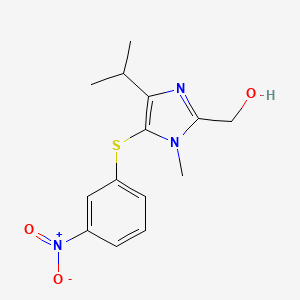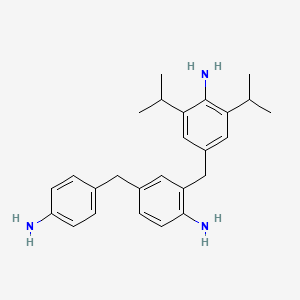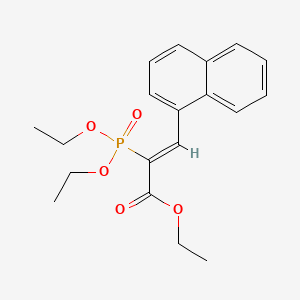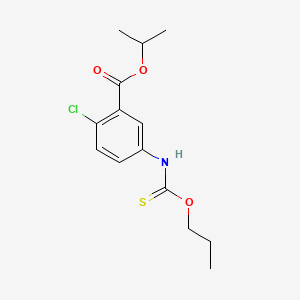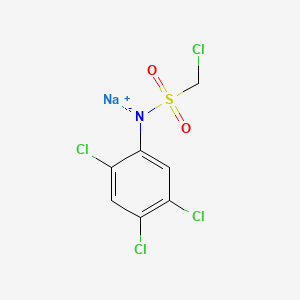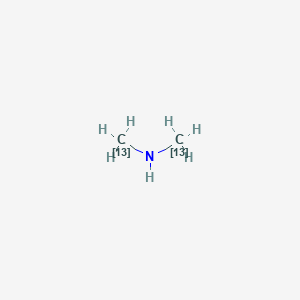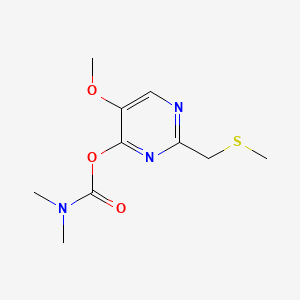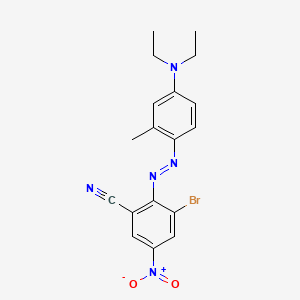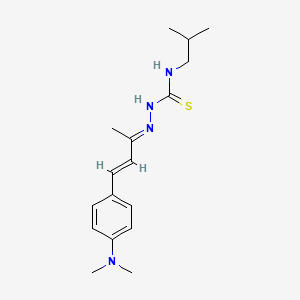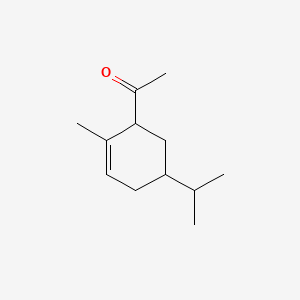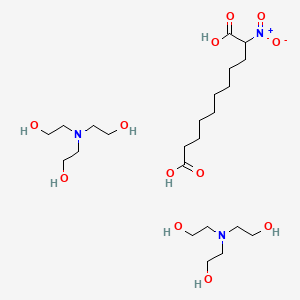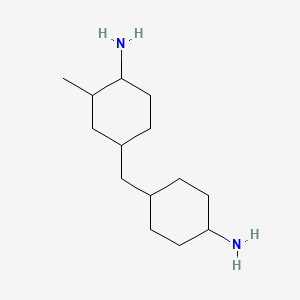
4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is an organic compound with a complex structure that includes two cyclohexyl rings, one of which is substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes processes such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under controlled conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
特性
CAS番号 |
90680-42-5 |
|---|---|
分子式 |
C14H28N2 |
分子量 |
224.39 g/mol |
IUPAC名 |
4-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h10-14H,2-9,15-16H2,1H3 |
InChIキー |
CBFPZYGJWADJNC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1N)CC2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



